
1-(3-Chloropropyl)-3,5-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-3,5-difluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with two fluorine atoms and a chloropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3,5-difluorobenzene typically involves the reaction of 3,5-difluorobenzene with 1,3-dichloropropane in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:
3,5-Difluorobenzene+1,3-DichloropropaneK2CO3,DMFthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-3,5-difluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers.
Oxidation: Products include alcohols or carboxylic acids.
Reduction: The major product is 1-(3-Propyl)-3,5-difluorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-3,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-3,5-difluorobenzene depends on its specific application
Molecular Targets: It may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, metabolic processes, or gene expression, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium Perchlorate
- 1-(3-Chlorophenyl)piperazine
- 1-Bromo-3-Chloropropane
Uniqueness
1-(3-Chloropropyl)-3,5-difluorobenzene is unique due to the presence of both fluorine and chlorine substituents on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential for specific interactions with biological targets. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C9H9ClF2 |
|---|---|
Molekulargewicht |
190.62 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C9H9ClF2/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |
InChI-Schlüssel |
DZNCMZODDFFPBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
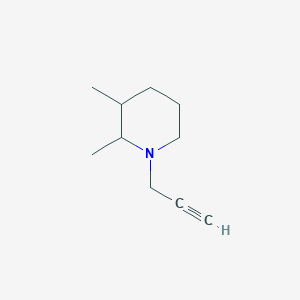
![2-[5-(Benzyloxy)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13187265.png)
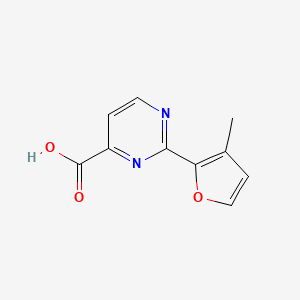
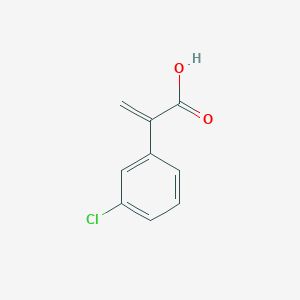
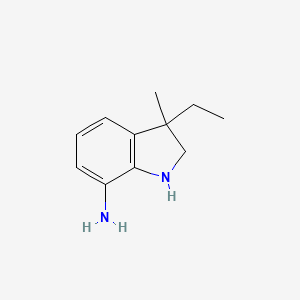


![2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
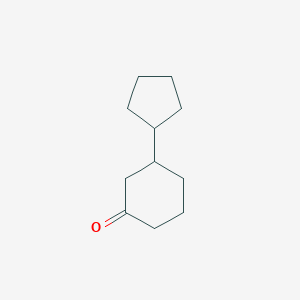
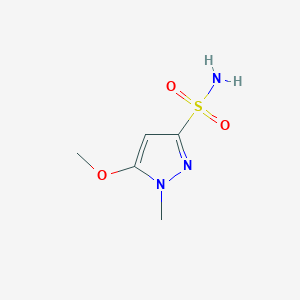

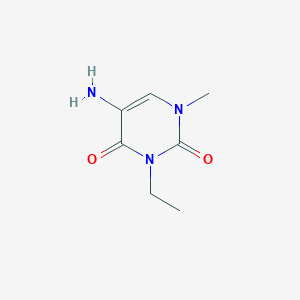
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)
